1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine

Catalog No.
S548243
CAS No.
459-86-9
M.F
C5H12N8
M. Wt
184.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(diaminomethylidenehydrazinylidene)propan-2-y...

CAS Number

459-86-9

Product Name

1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine

IUPAC Name

1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine

Molecular Formula

C5H12N8

Molecular Weight

184.20 g/mol

InChI

InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)

InChI Key

MXWHMTNPTTVWDM-UHFFFAOYSA-N

SMILES

Array

solubility

0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)

Synonyms

Methyl gag, Methyl-gag, Methylgag, Methylglyoxal Bis(guanylhydrazone), MGBG, Mitoguazone, NSC 32946, NSC-32946, NSC32946

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N

The exact mass of the compound Mitoguazone is 184.11849 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 n naoh soluble (mg/ml)water > 100 (mg/ml)0.01 n naoh partly soluble (mg/ml)0.1 n hc1 partly soluble (mg/ml)meoh partly soluble (mg/ml)50% etoh partly soluble (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines. It belongs to the ontological category of guanidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mitoguazone (1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine), universally recognized as MGBG (CAS: 459-86-9), is a highly established, competitive, and reversible inhibitor of S-adenosylmethionine decarboxylase (SAMDC) and diamine oxidase (DAO) . With a well-characterized mechanism of action that profoundly disrupts polyamine biosynthesis, MGBG is widely procured as a primary reference standard for evaluating cellular polyamine depletion, polyamine transport mechanisms, and p53-independent apoptosis [1]. Its unique dual-inhibitory profile and active intracellular accumulation via the polyamine transport system make it an indispensable, highly reproducible tool compound for mainstream oncology, virology, and metabolic research workflows.

Substituting MGBG with other polyamine pathway inhibitors drastically alters metabolic outcomes and invalidates established experimental baselines. For instance, replacing MGBG with the ornithine decarboxylase (ODC) inhibitor DFMO results in the severe depletion of intracellular putrescine, whereas MGBG specifically induces massive putrescine accumulation by blocking its downstream conversion [1]. Furthermore, substituting MGBG with newer, ultra-specific SAMDC inhibitors like SAM486A eliminates the concurrent diamine oxidase (DAO) inhibition that MGBG natively provides, removing the dual synthesis-degradation blockade [2]. In competitive uptake assays, MGBG’s specific affinity for the cellular polyamine transporter ensures targeted accumulation, a property entirely lacking in non-vectorized structural analogs.

Reversible SAMDC Inhibition Kinetics vs. Ultra-Specific Analogs

MGBG serves as the standard competitive inhibitor of SAMDC, exhibiting a Ki of approximately 0.47 µM and an IC50 of 1.0 µM in mammalian models [1]. When compared to next-generation analogs like SAM486A (which possesses a Ki in the 5–14 nM range), MGBG provides a well-documented micromolar baseline that allows for reversible, dose-dependent modulation of the polyamine pool without the immediate, near-irreversible pathway shutdown seen with high-affinity or covalent inhibitors [2].

Evidence DimensionSAMDC Inhibition Kinetics (Ki / IC50)
Target Compound DataMGBG (Ki ~0.47 µM, IC50 ~1.0 µM)
Comparator Or BaselineSAM486A (Ki 5–14 nM)
Quantified Difference~100-fold lower potency but highly characterized reversible kinetics
ConditionsIn vitro enzymatic assays (rat/mammalian SAMDC)

MGBG is the preferred procurement choice for assays requiring reversible, titratable SAMDC inhibition rather than absolute, irreversible enzyme blockade.

Dual Pathway Blockade: Concurrent DAO Inhibition

Unlike highly selective SAMDC inhibitors, MGBG exhibits potent cross-reactivity with diamine oxidase (DAO), demonstrating an IC50 of 0.33 µM for the porcine enzyme . This dual activity contrasts sharply with agents like SAM486A or DFMO, which do not significantly inhibit DAO [1]. Consequently, MGBG simultaneously halts the forward synthesis of spermidine and blocks the oxidative degradation of diamines, creating a unique metabolic bottleneck.

Evidence DimensionDiamine Oxidase (DAO) Inhibition
Target Compound DataMGBG (IC50 = 0.33 µM)
Comparator Or BaselineSAM486A / DFMO (Negligible DAO inhibition)
Quantified DifferenceMGBG provides dual synthesis/degradation blockade
ConditionsIn vitro enzymatic assay (porcine DAO)

Procuring MGBG is essential for researchers who need to simultaneously arrest both polyamine biosynthesis and degradation pathways in a single intervention.

Divergent Putrescine Modulation vs. ODC Inhibitors

The selection between MGBG and the ODC inhibitor DFMO dictates the cellular putrescine pool. Because MGBG blocks the conversion of putrescine to spermidine, it induces a massive intracellular accumulation of putrescine and S-adenosylmethionine [1]. In direct contrast, DFMO blocks the upstream synthesis of putrescine, leading to its rapid depletion [2].

Evidence DimensionIntracellular Putrescine Levels
Target Compound DataMGBG (Induces massive putrescine accumulation)
Comparator Or BaselineDFMO (Induces putrescine depletion)
Quantified DifferenceOpposite directional impact on the putrescine pool
ConditionsCellular metabolic profiling in proliferating cell lines

MGBG must be selected over DFMO when the experimental model requires spermidine/spermine starvation in a putrescine-rich cellular environment.

Sub-Micromolar Inhibition of Macrophage HIV-1 Integration

Beyond standard oncology models, MGBG demonstrates specialized efficacy in virology, specifically inhibiting HIV-1 DNA integration in primary human macrophages at a concentration of 0.14 µM . This is directly linked to its potent downregulation of secreted osteopontin (OPN), where 50% inhibition is achieved at 0.1 µM [1]. This targeted monocyte/macrophage modulation occurs at non-toxic doses, distinguishing its utility from broad-spectrum cytotoxic chemotherapeutics.

Evidence DimensionHIV-1 DNA Integration Inhibition
Target Compound DataMGBG (Effective at 0.14 µM)
Comparator Or BaselineBroad-spectrum cytotoxics (Lack specific OPN/integration targeted effects at non-toxic doses)
Quantified DifferenceSpecific anti-integrative activity at sub-micromolar concentrations
ConditionsHIV-1-infected primary human macrophages

MGBG offers a highly specific, non-cytotoxic mechanism for studying monocyte activation and viral integration pathways, making it a unique virology reagent.

Competitive Polyamine Transport and Uptake Assays

Because MGBG actively utilizes the cellular polyamine transport system for intracellular accumulation, it is the ideal positive control and competitive inhibitor for evaluating the uptake efficiency of novel polyamine-vectorized therapeutics .

Putrescine Accumulation Modeling

MGBG is the required reagent for creating cellular models that are starved of spermidine and spermine but overloaded with putrescine, a distinct metabolic state that is unattainable with upstream ODC inhibitors like DFMO .

Dual Synthesis and Degradation Blockade Workflows

In metabolic studies where researchers need to isolate the polyamine cycle by simultaneously inhibiting both SAMDC and DAO, MGBG provides a highly characterized, single-agent solution .

Macrophage Polarization and Viral Integration Studies

Due to its ability to downregulate osteopontin and block HIV-1 integration at sub-micromolar levels, MGBG is a highly relevant tool for studying chronic inflammation, monocyte activation, and viral latency [1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

184.11849242 Da

Monoisotopic Mass

184.11849242 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OD5Q0L447W

Pharmacology

Mitoguazone is a guanylhydrazone with potential antineoplastic activity. Mitoguazone competitively inhibits S-adenosyl-L-methionine decarboxylase (SAMD), an enzyme involved in the synthesis of polyamines, resulting in decreased proliferation of tumor cells, antimitochondrial effects, and p53-independent apoptosis. Polyamines, specifically spermine and spermidine, are essential for thymidine kinase production, DNA synthesis, and cell proliferation. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX16 - Mitoguazone

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
AMD1 [HSA:262] [KO:K01611]

Other CAS

459-86-9

Wikipedia

Mitoguazone

Stability Shelf Life

Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition.

Dates

Last modified: 07-15-2023
1: Ferioli ME, Bottone MG, Soldani C, Pellicciari C. Administration of the antitumor drug mitoguazone protects normal thymocytes against spontaneous and etoposide-induced apoptosis. Cell Mol Life Sci. 2004 Nov;61(21):2767-73. PubMed PMID: 15549180.
2: Ferioli ME, Berselli D, Caimi S. Effect of mitoguazone on polyamine oxidase activity in rat liver. Toxicol Appl Pharmacol. 2004 Dec 1;201(2):105-11. PubMed PMID: 15541750.
3: Tulpule A, Espina BM, Pedro Santabarbara AB, Palmer M, Schiflett J, Boswell W, Smith S, Levine AM. Treatment of AIDS related non-Hodgkin's lymphoma with combination mitoguazone dihydrochloride and low dose CHOP chemotherapy: results of a phase II study. Invest New Drugs. 2004 Jan;22(1):63-8. PubMed PMID: 14707495.
4: Ishmael DR, Chen WR, Hamilton SA, Liu H, Nordquist RE. A phase I human trial of mitoguazone and gemcitabine sequential bi-weekly treatment of cancer patients. Cancer Invest. 2003;21(4):542-9. PubMed PMID: 14533444.
5: Cheng CL, Lin EG, Chou CH. Rapid and sensitive quantitation of the antiproliferative agent mitoguazone in small volumes of plasma by high-performance liquid chromatography with ultraviolet detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Aug 15;793(2):281-9. PubMed PMID: 12906902.
6: Ishmael DR, Chen WR, Nordquist JA, Liu H, Nordquist RE. Synergistic effect of sequential administration of mitoguazone (MGBG) and gemcitabine in treating tissue cultured human breast cancer cells and mammary rat tumors. Cancer Invest. 2003 Apr;21(2):217-26. PubMed PMID: 12743987.
7: Ferioli ME, Armanni A. Polyamine oxidase activity in rats treated with mitoguazone: specific and permanent decrease in thymus. Amino Acids. 2003;24(1-2):187-94. PubMed PMID: 12624752.
8: Aurlien E, Holte H, Kvaløy S, Jakobsen E, Rusten LS, Kvalheim G. Combination chemotherapy containing mitoguazone, ifosfamide, methotrexate, etoposide (MIME) and G-CSF efficiently mobilize peripheral blood progenitor cells in heavily pre-treated relapsed lymphoma patients. Eur J Haematol Suppl. 2001 Jul;64:14-20. PubMed PMID: 11486395.
9: Wiernik PH, Gordon LI, Oken MM, Harris JE, O'Connell MJ. Evaluation of mitoguazone in patients with refractory chronic lymphocytic leukemia: a phase II study (P-H482) of the Eastern Cooperative Oncology Group. Leuk Lymphoma. 1999 Oct;35(3-4):375-7. PubMed PMID: 10706462.
10: Davidson K, Petit T, Izbicka E, Koester S, Von Hoff DD. Mitoguazone induces apoptosis via a p53-independent mechanism. Anticancer Drugs. 1998 Aug;9(7):635-40. PubMed PMID: 9773808.

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